2-(Benzyloxy)-3-(dimethylamino)acrylaldehyde
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Overview
Description
The compound “2-(Benzyloxy)-3-(dimethylamino)acrylaldehyde” appears to be an organic compound containing a benzyl group, an acrylaldehyde group, and a dimethylamino group. The presence of these functional groups suggests that the compound could participate in a variety of chemical reactions.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a benzyl alcohol derivative with a compound containing a dimethylamino group and an acrylaldehyde group. The exact synthesis route would depend on the available starting materials and the desired reaction conditions.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzyl group would likely contribute to the compound’s aromaticity, while the acrylaldehyde group could potentially participate in resonance structures. The dimethylamino group could act as a donor in hydrogen bonding interactions.Chemical Reactions Analysis
The compound could potentially participate in a variety of chemical reactions, depending on the reaction conditions. The acrylaldehyde group could undergo addition reactions, while the benzyl group could participate in electrophilic aromatic substitution reactions. The dimethylamino group could act as a nucleophile in certain reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, while its melting and boiling points would be influenced by the strength of the intermolecular forces present.Scientific Research Applications
Crystal Structure and Secondary Intermolecular Interactions
Research on Z/E-isomerism in related compounds, such as 3-[4-(dimethylamino)phenyl]-2-(2,4,6-tribromophenyl)acrylonitrile, through Knoevenagel condensation, provides insights into crystal structures and intermolecular interactions, potentially relevant for materials science and crystal engineering applications (Tammisetti et al., 2018).
Synthesis and Chemical Reactivity
Studies involving the synthesis and reactivity of 2-(Arylhydrazono)aldehydes, including reactions with compounds bearing dimethylamino groups, highlight the versatility of these compounds in synthesizing a variety of pyrazoles and arylazolopyrimidines, indicating potential in synthetic organic chemistry (Makhseed, Hassaneen, & Elnagdi, 2007).
Synthetic Applications as Building Blocks
Ethyl 3-bromodifluoromethyl-3-benzyloxy-acrylate, a compound structurally related to 2-(Benzyloxy)-3-(dimethylamino)acrylaldehyde, showcases its utility as a gem-difluorination building block in synthesizing new hydroxy esters, underscoring its significance in medicinal chemistry and materials science (Peng, Zhao, & Zhu, 2006).
Nonlinear Optical Materials
The study of compounds like ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate provides insights into the potential of related compounds in the development of new heterocyclic compounds and non-linear optical materials, indicating applications in photonics and optoelectronics (Singh, Rawat, & Sahu, 2014).
Corrosion Inhibition
A derivative of dimethylamino benzaldehyde has been investigated as a corrosion inhibitor for mild steel in acidic solutions, suggesting potential applications of related compounds in protecting metals against corrosion, which is significant for material science and industrial applications (Singh, Kumar, Udayabhanu, & John, 2016).
Safety And Hazards
As with any chemical compound, the safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions.
Future Directions
The future directions for research on this compound could involve exploring its potential uses in various fields, such as medicine or materials science. This could involve studying its reactivity, stability, and interactions with other compounds.
Please note that this is a general analysis based on the structure and functional groups present in the compound. For a more detailed and accurate analysis, specific experimental data and studies would be needed. If you have any specific questions about this compound, feel free to ask!
properties
IUPAC Name |
(E)-3-(dimethylamino)-2-phenylmethoxyprop-2-enal |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-13(2)8-12(9-14)15-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3/b12-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPUSLQFSBBYBCE-XYOKQWHBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C=O)/OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10567174 |
Source
|
Record name | (2E)-2-(Benzyloxy)-3-(dimethylamino)prop-2-enal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10567174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)-3-(dimethylamino)acrylaldehyde | |
CAS RN |
143462-35-5 |
Source
|
Record name | (2E)-2-(Benzyloxy)-3-(dimethylamino)prop-2-enal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10567174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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